![molecular formula C27H27N3 B2983853 (7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine CAS No. 477871-31-1](/img/structure/B2983853.png)
(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C27H27N3 . It has a molecular weight of 393.53 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring. This core is substituted with benzyl, benzylidene, methyl, and phenyl groups .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Pyrazolopyridine derivatives are known for their diverse synthetic pathways and the ability to form various structurally complex molecules. For instance, the synthesis of pyridine and fused pyridine derivatives often involves reactions with arylidene malononitrile to afford isoquinoline derivatives, among other complex reactions leading to a wide array of pyridine carbonitriles and pyrazolopyridine derivatives (Al-Issa, 2012). These synthetic routes highlight the compound's versatility in forming various heterocyclic structures essential in pharmaceutical and material sciences.
Molecular Docking and In Vitro Screening
Pyrazolopyridine derivatives have been subjected to molecular docking and in vitro screening to explore their potential as bioactive molecules. For example, a series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their potential utility in developing new therapeutic agents (Flefel et al., 2018).
Conformational and Supramolecular Studies
The study of pyrazolopyridine derivatives extends to their molecular conformations and supramolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science. For example, the structural analysis of various tetrahydropyrazolopyridines revealed distinct molecular conformations and hydrogen bonding patterns, contributing to our understanding of their chemical properties and potential applications in designing supramolecular structures (Sagar et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPOYKISQNMIHA-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(C2CN(C/C(=C\C3=CC=CC=C3)/C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)
![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)

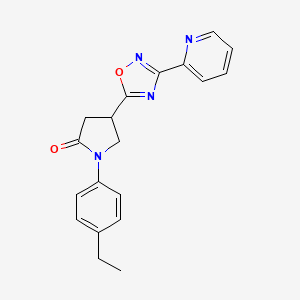
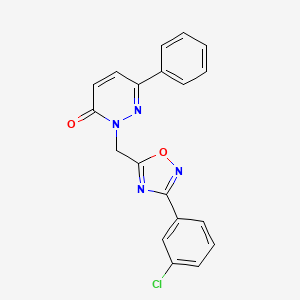
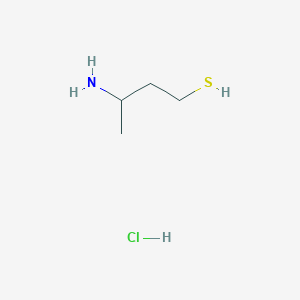
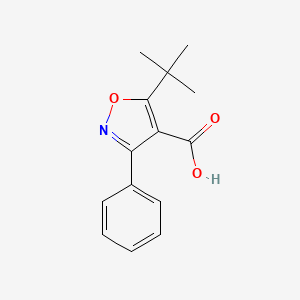
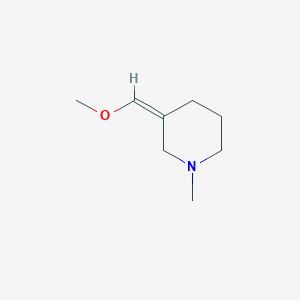
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)
